Vinylmagnesium chloride is an organomagnesium compound with the molecular formula C₂H₃ClMg and a CAS number of 3536-96-7. It is a Grignard reagent, which means it is primarily used in organic synthesis to form carbon-carbon bonds. The compound appears as a white to beige crystalline powder and has a boiling point of 66 °C and a density of 0.980 g/mL at 20 °C. Vinylmagnesium chloride is known for its vigorous reaction with water, producing hazardous byproducts, and must be handled under inert atmospheres to prevent unwanted reactions .
It's possible that "Chlorovinylmagnesium" is a less common name for a known organomagnesium compound. If you have additional information about the structure or intended use of this compound, further investigation might be possible by searching for related organomagnesium compounds.
If you have a hunch about the structure of Chlorovinylmagnesium, consider searching for similar organomagnesium compounds, such as:
Vinylmagnesium chloride can be synthesized through the reaction of magnesium metal with vinyl chloride in an inert solvent such as tert-butyl methyl ether. The process typically involves adding magnesium powder to a reaction flask containing dry solvent and then introducing vinyl chloride while maintaining specific temperature conditions (around 50 °C) for several hours . The synthesis process is sensitive to moisture and air, which can lead to side reactions or decomposition.
Vinylmagnesium chloride is primarily used as a reagent in organic synthesis. Its applications include:
Interaction studies involving vinylmagnesium chloride mainly focus on its reactivity with various functional groups in organic compounds. For example, its interaction with carbonyl compounds leads to the formation of alcohols and ketones. The compound's behavior in reactions with different electrophiles has been explored, demonstrating its versatility as a Grignard reagent .
Vinylmagnesium chloride shares similarities with several other organomagnesium compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methylmagnesium chloride | C₂H₃ClMg | Commonly used for methylation reactions |
Ethylmagnesium bromide | C₂H₅BrMg | Utilized in ethylation reactions |
Allylmagnesium chloride | C₃H₅ClMg | Involved in allylation processes |
Vinylmagnesium bromide | C₂H₃BrMg | Similar reactivity but with bromine instead of chlorine |
Vinylmagnesium chloride is unique due to its ability to introduce vinyl groups into organic molecules effectively, setting it apart from other Grignard reagents that may not provide the same functionality or reactivity profile .
Vinylmagnesium chloride, an organomagnesium compound with the formula CH~2~=CHMgCl, emerged from the broader development of Grignard reagents. These reagents were first discovered by Victor Grignard in 1900, for which he received the Nobel Prize in Chemistry in 1912. The specific synthesis of vinylmagnesium chloride evolved as chemists explored reactions between magnesium and vinyl halides. Early methods involved reacting gaseous vinyl chloride (CH~2~=CHCl) with magnesium turnings in anhydrous tetrahydrofuran (THF), a process refined through mid-20th-century organometallic research. This compound’s utility grew alongside advancements in cross-coupling reactions and stereoselective synthesis, cementing its role in modern organic chemistry.
Vinylmagnesium chloride belongs to the Grignard reagent family, characterized by the general structure R–Mg–X (where R = organic group, X = halogen). Key attributes include:
Property | Value | Source |
---|---|---|
General Formula | CH~2~=CHMgCl | |
Classification | Organomagnesium halide | |
Typical Solvent | Tetrahydrofuran (THF) |
Vinylmagnesium chloride is systematically identified as magnesium; ethene; chloride under IUPAC nomenclature. Its molecular architecture consists of a magnesium atom bonded to a vinyl group (CH~2~=CH–) and a chloride ion, with key properties:
Structural and Physical Properties
Parameter | Value | Source |
---|---|---|
Molecular Formula | C~2~H~3~ClMg | |
Molecular Weight | 86.8–88.8 g/mol | |
Density (20°C) | 0.978–0.980 g/mL | |
Boiling Point | 66°C (solution decomposition) | |
Solubility | Reacts violently with H~2~O |
Stereochemical Representation
Vinylmagnesium chloride is indispensable in constructing carbon-carbon bonds, enabling diverse transformations:
Flammable;Corrosive